molecular formula C19H24N2O4S B13367248 2-{[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]amino}benzamide

2-{[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]amino}benzamide

Cat. No.: B13367248
M. Wt: 376.5 g/mol
InChI Key: DIMKORKNAQYNSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]amino}benzamide is an organic compound with a complex structure that includes a benzamide core substituted with a tert-butyl group, an ethoxy group, and a sulfonylamino group.

Preparation Methods

The synthesis of 2-{[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]amino}benzamide typically involves multiple steps. One common method includes the reaction of 5-tert-butyl-2-ethoxyaniline with a sulfonyl chloride derivative to form the sulfonamide intermediate. This intermediate is then reacted with benzoyl chloride under appropriate conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

2-{[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]amino}benzamide can undergo various chemical reactions, including:

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]amino}benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with amino acid residues in proteins, while the benzamide core can engage in π-π interactions with aromatic residues. These interactions can inhibit enzyme activity or modulate receptor function, depending on the biological context .

Comparison with Similar Compounds

Similar compounds to 2-{[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]amino}benzamide include:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds listed above.

Properties

Molecular Formula

C19H24N2O4S

Molecular Weight

376.5 g/mol

IUPAC Name

2-[(5-tert-butyl-2-ethoxyphenyl)sulfonylamino]benzamide

InChI

InChI=1S/C19H24N2O4S/c1-5-25-16-11-10-13(19(2,3)4)12-17(16)26(23,24)21-15-9-7-6-8-14(15)18(20)22/h6-12,21H,5H2,1-4H3,(H2,20,22)

InChI Key

DIMKORKNAQYNSE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=CC=CC=C2C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.